1-(3,4-Difluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one
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Overview
Description
1-(3,4-Difluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one is a chemical compound characterized by its unique structure, which includes a difluorophenyl group and a methoxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one typically involves the following steps:
Bromination: The starting material, 3,4-difluorophenol, undergoes bromination to introduce a bromo group at the para position.
Nucleophilic Substitution: The bromo group is then substituted with an amino group using an appropriate nucleophile, such as 2-methoxyaniline.
Condensation Reaction: The resulting intermediate undergoes a condensation reaction with a carbonyl compound to form the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors involved in oxidative stress and inflammation, leading to modulation of these pathways. The exact mechanism may vary depending on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one is unique due to its specific structural features. Similar compounds include:
1-(3,4-Difluorophenyl)piperidin-4-one: Used in organic synthesis and pharmaceutical research.
1-(3,4-Difluorophenyl)piperazine: Employed in the development of new materials and biological probes.
These compounds share the difluorophenyl group but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-(2-methoxyanilino)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-20-15-5-3-2-4-13(15)18-9-14(19)10-6-7-11(16)12(17)8-10/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFVFNAMOICSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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